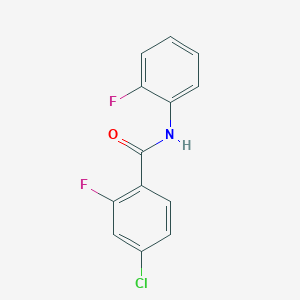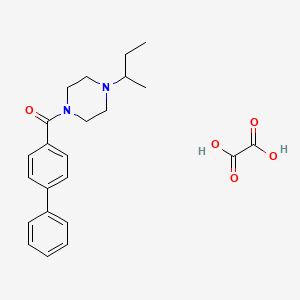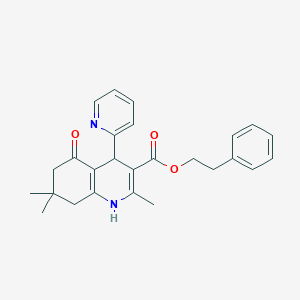![molecular formula C29H26ClNO4 B5092174 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate, also known as CINPA1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. CINPA1 is a selective inhibitor of the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. In
作用機序
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate works by selectively inhibiting the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. Specifically, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate binds to the VPS26 subunit of the complex, preventing it from interacting with other subunits and disrupting its function. This disruption leads to the accumulation of proteins that are normally trafficked to lysosomes for degradation.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on the sorting nexin 27-retromer complex, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has also been shown to inhibit the activity of other proteins involved in endosomal trafficking. This inhibition leads to the accumulation of proteins in endosomes and lysosomes, which can have downstream effects on cellular processes such as autophagy and apoptosis.
実験室実験の利点と制限
One advantage of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate in lab experiments is its selectivity for the sorting nexin 27-retromer complex. This selectivity allows researchers to study the specific effects of inhibiting this complex without affecting other cellular processes. However, one limitation of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is its potential off-target effects on other proteins involved in endosomal trafficking. Careful experimental design and controls are necessary to minimize these effects.
将来の方向性
There are several future directions for research on 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. One area of research is the development of more selective inhibitors of the sorting nexin 27-retromer complex. This could lead to the development of more effective therapeutic interventions for neurodegenerative diseases. Another area of research is the study of the downstream effects of inhibiting the sorting nexin 27-retromer complex, including the effects on autophagy and apoptosis. Finally, the potential off-target effects of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate on other proteins involved in endosomal trafficking should be further explored to better understand its mechanism of action.
合成法
The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate involves several steps, including the reaction of 2-naphthol with phenoxyacetic acid, followed by the reaction of the resulting product with isobutyryl chloride and N,N-dimethylformamide. The final step involves the reaction of the resulting product with 2-chlorobenzylamine to yield 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been studied extensively in the context of its potential therapeutic applications. One area of research has focused on the role of the sorting nexin 27-retromer complex in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to inhibit the activity of this complex, leading to the accumulation of proteins that are normally trafficked to lysosomes for degradation. This accumulation has been linked to the development of neurodegenerative diseases.
特性
IUPAC Name |
[1-[(2-chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO4/c1-19(2)29(33)31-28(23-14-8-9-15-24(23)30)27-22-13-7-6-10-20(22)16-17-25(27)35-26(32)18-34-21-11-4-3-5-12-21/h3-17,19,28H,18H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHACTVXMJNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)

![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
